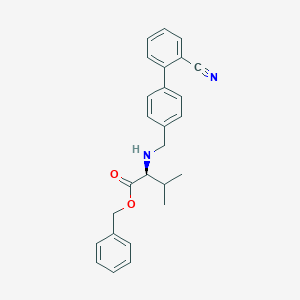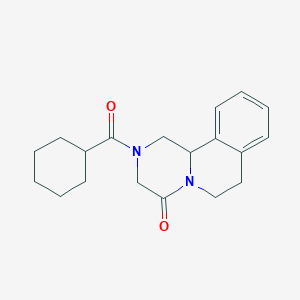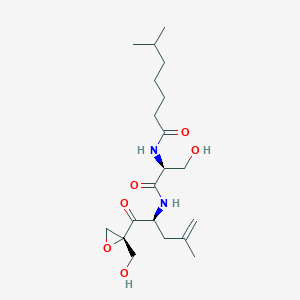
Eponemycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eponemycin is a potent macrolide antibiotic that is produced by Streptomyces hygroscopicus var. ascomyceticus. It was first isolated from the fermentation broth of the Streptomyces strain in 1991. This compound has a unique chemical structure that distinguishes it from other macrolide antibiotics. It has a 26-membered macrolactone ring that contains a unique 3,6-dideoxyhexose sugar moiety attached to the macrolactone ring. This compound has been found to exhibit potent antibacterial and antifungal activities against various microorganisms.
作用機序
The mechanism of action of Eponemycin involves the inhibition of bacterial protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome and prevents the formation of the peptide bond between the amino acids. This results in the inhibition of bacterial protein synthesis and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. This compound has also been found to exhibit immunosuppressive activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the advantages of using Eponemycin in lab experiments is its potent antibacterial and antifungal activity. This compound can be used to study the mechanism of action of macrolide antibiotics and their interaction with the bacterial ribosome. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound is a time-consuming and expensive process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of Eponemycin. One of the future directions is to study the structure-activity relationship of this compound and its analogs. This can help in the development of new antibiotics with improved antibacterial and antifungal activities. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models. This can help in the development of this compound as a potential therapeutic agent for the treatment of bacterial and fungal infections.
Conclusion:
This compound is a potent macrolide antibiotic that exhibits potent antibacterial and antifungal activities. Its unique chemical structure and mechanism of action make it an interesting molecule for scientific research. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, the study of this compound can lead to the development of new antibiotics and potential therapeutic agents for the treatment of bacterial and fungal infections.
科学的研究の応用
Eponemycin has been extensively studied for its antibacterial and antifungal activities. It has been found to exhibit potent activity against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been found to exhibit antifungal activity against various fungi such as Candida albicans and Aspergillus fumigatus.
特性
CAS番号 |
126509-46-4 |
|---|---|
分子式 |
C20H34N2O6 |
分子量 |
398.5 g/mol |
IUPAC名 |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide |
InChI |
InChI=1S/C20H34N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13,15-16,23-24H,3,5-12H2,1-2,4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 |
InChIキー |
ZPLVYYNMRMBNGE-TWOQFEAHSA-N |
異性体SMILES |
CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=C)C)C(=O)[C@]1(CO1)CO |
SMILES |
CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(=C)C)C(=O)C1(CO1)CO |
正規SMILES |
CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(=C)C)C(=O)C1(CO1)CO |
同義語 |
1,2-epoxy-2-hydroxymethyl-4-(N-isooctanoylserylamino)-6-methylhept-6-ene-3-one eponemycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



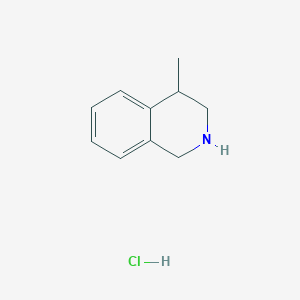

![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)



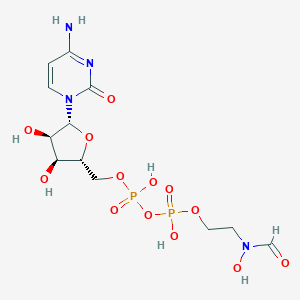
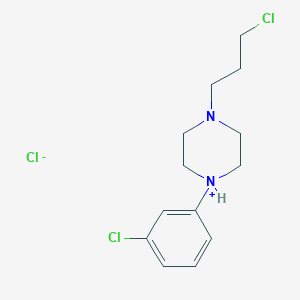
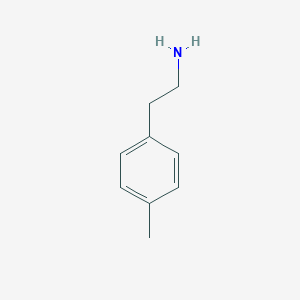
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)


